An In-depth Technical Guide to 1,2,3,4-Tetramethylcyclohexane
An In-depth Technical Guide to 1,2,3,4-Tetramethylcyclohexane
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2,3,4-Tetramethylcyclohexane, a saturated cyclic hydrocarbon, presents a foundational structure in organic chemistry. Its stereoisomerism and conformational dynamics offer a rich area for stereochemical studies. While direct applications in drug development are not widely documented, its rigid cyclohexane (B81311) core serves as a valuable scaffold in medicinal chemistry for the design of novel therapeutic agents. This technical guide provides a comprehensive overview of the chemical and physical properties of 1,2,3,4-tetramethylcyclohexane, a detailed experimental protocol for its synthesis, and an exploration of its stereochemical aspects.
Chemical and Physical Properties
1,2,3,4-Tetramethylcyclohexane is a cycloalkane with the chemical formula C₁₀H₂₀ and a molecular weight of 140.2658 g/mol .[1] Its properties are influenced by the spatial arrangement of the four methyl groups on the cyclohexane ring, leading to various stereoisomers. The cis-isomer, in particular, is recognized as a meso compound due to the presence of a plane of symmetry despite having chiral centers.
Table 1: Physical and Chemical Properties of 1,2,3,4-Tetramethylcyclohexane
| Property | Value | Reference |
| CAS Number | 3726-45-2 | [1][2] |
| Molecular Formula | C₁₀H₂₀ | [1] |
| Molecular Weight | 140.2658 g/mol | [1] |
| Boiling Point | 160.4 °C at 760 mmHg | |
| Melting Point | -84.33 °C (estimated) | |
| Density | 0.752 g/cm³ | |
| Refractive Index | 1.413 |
Synthesis of 1,2,3,4-Tetramethylcyclohexane
The primary synthetic route to 1,2,3,4-tetramethylcyclohexane is the catalytic hydrogenation of 1,2,3,4-tetramethylbenzene (B1201564). This reaction involves the addition of hydrogen across the aromatic ring in the presence of a metal catalyst.
Experimental Protocol: Catalytic Hydrogenation of 1,2,3,4-Tetramethylbenzene
Materials:
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1,2,3,4-Tetramethylbenzene (Prehnitene)
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Hydrogen gas (H₂)
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Catalyst: 5% Ruthenium on Carbon (Ru/C) or Platinum(IV) oxide (PtO₂)
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Solvent: Ethanol or Glacial Acetic Acid
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High-pressure autoclave or a similar hydrogenation apparatus
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Filtration apparatus
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Rotary evaporator
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Distillation apparatus
Procedure:
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Catalyst Preparation and Reactor Setup: In a high-pressure autoclave, place the catalyst (e.g., 5% Ru/C, typically 1-5 mol% relative to the substrate).
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Charging the Reactor: Add the solvent (ethanol or glacial acetic acid) to the autoclave, ensuring the catalyst is submerged. Then, add the 1,2,3,4-tetramethylbenzene to the solvent.
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Hydrogenation: Seal the autoclave and purge it with nitrogen gas to remove any air. Subsequently, purge the system with hydrogen gas. Pressurize the autoclave with hydrogen to the desired pressure (typically 70-100 atm).
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Reaction Conditions: Heat the mixture to the reaction temperature (typically 100-150 °C) with continuous stirring. The progress of the reaction can be monitored by observing the decrease in hydrogen pressure.
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Reaction Work-up: Once the hydrogen uptake ceases, cool the autoclave to room temperature and carefully vent the excess hydrogen gas.
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Catalyst Removal: Open the autoclave and filter the reaction mixture to remove the catalyst. The catalyst can be washed with a small amount of the solvent to ensure complete recovery of the product.
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Solvent Removal: Remove the solvent from the filtrate using a rotary evaporator.
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Purification: The crude product can be purified by fractional distillation under reduced pressure to yield pure 1,2,3,4-tetramethylcyclohexane.
Safety Precautions:
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Hydrogen gas is highly flammable and can form explosive mixtures with air. The hydrogenation should be carried out in a well-ventilated fume hood, and all sources of ignition must be eliminated.
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High-pressure autoclaves should be operated by trained personnel, and all safety guidelines provided by the manufacturer must be strictly followed.
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Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.
Spectroscopic Data
The structure of 1,2,3,4-tetramethylcyclohexane and its stereoisomers can be confirmed using various spectroscopic techniques.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C NMR spectroscopy is a key technique for determining the number of non-equivalent carbon atoms and providing information about the stereochemistry of the molecule.
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Infrared (IR) Spectroscopy: The IR spectrum of 1,2,3,4-tetramethylcyclohexane will show characteristic C-H stretching and bending vibrations for saturated hydrocarbons.
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Mass Spectrometry (MS): Gas chromatography-mass spectrometry (GC-MS) can be used to separate the different isomers and determine their molecular weight.
Conformational Analysis
The conformational landscape of 1,2,3,4-tetramethylcyclohexane is complex due to the presence of four methyl substituents. The cyclohexane ring predominantly adopts a chair conformation to minimize angle and torsional strain. The relative stability of the different conformers is determined by the steric interactions between the methyl groups, particularly the 1,3-diaxial interactions.
A general workflow for the conformational analysis of substituted cyclohexanes, including 1,2,3,4-tetramethylcyclohexane, is outlined below.
Biological Activity and Applications
Currently, there is limited publicly available information on the specific biological activity or direct applications of 1,2,3,4-tetramethylcyclohexane in drug development. However, the rigid and well-defined three-dimensional structure of the tetramethylcyclohexane scaffold makes it an interesting building block for the synthesis of new chemical entities. The conformational locking provided by the methyl groups can lead to higher selectivity for biological targets. Further research is needed to explore the potential of 1,2,3,4-tetramethylcyclohexane derivatives as bioactive molecules.
Conclusion
This technical guide has provided a detailed overview of the key properties, synthesis, and conformational aspects of 1,2,3,4-tetramethylcyclohexane. While its direct biological applications are yet to be fully elucidated, its value as a structural motif in medicinal chemistry is noteworthy. The provided experimental protocol for its synthesis offers a practical guide for researchers. Future investigations into the biological activities of its derivatives could open new avenues for drug discovery and development.
